4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
Description
Structural Characterization
Molecular Geometry and Tautomeric Behavior
The compound’s pyrazole core consists of a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2. Substituents include a bromine atom at position 4, an isopropyl group at nitrogen 1, and a carboxylic acid group at position 5.
Tautomerism in Pyrazoles
Pyrazoles exhibit annular prototropic tautomerism , where a hydrogen atom shifts between the nitrogen atoms (N1 and N2). However, N-substitution (e.g., the isopropyl group in this compound) suppresses tautomerism by fixing the proton on N1. This stabilization eliminates dynamic equilibrium between tautomers, favoring a single dominant structure. The electron-withdrawing bromine at C4 further influences stability by polarizing the ring, reinforcing the fixed tautomer.
Geometric Implications
- Ring Planarity : The pyrazole ring adopts a planar geometry due to aromatic stabilization.
- Carboxylic Acid Group : The -COOH group at C5 introduces steric and electronic effects, potentially engaging in hydrogen bonding with adjacent groups.
- Isopropyl Substituent : The bulky isopropyl group at N1 sterically hinders rotations and restricts conformational flexibility.
X-ray Crystallographic Analysis
While direct crystallographic data for this compound is limited, insights can be drawn from related pyrazole derivatives.
Key Observations from Analogues
In 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, the carboxylic acid group forms hydrogen bonds with water molecules, creating a stabilized crystal lattice. This suggests similar intermolecular interactions may occur in the target compound.
Spectroscopic Identification
Spectroscopic methods provide critical data for structural validation.
Nuclear Magnetic Resonance (NMR)
| Proton Environment | Expected δ (ppm) | Multiplicity |
|---|---|---|
| Isopropyl (CH(CH3)2) | 1.2–1.5 (CH3), 3.5–4.0 (CH) | Septet, doublet |
| Carboxylic Acid (COOH) | ~12–13 (broad singlet) | Singlet |
| Pyrazole Ring (C3, C4) | 6.5–7.5 (aromatic H) | Doublet/triplet |
Infrared (IR) Spectroscopy
| Functional Group | Absorption Region (cm⁻¹) | Key Peaks |
|---|---|---|
| O–H (COOH) | 2500–3300 (broad) | ~3000 |
| C=O (COOH) | 1680–1720 | ~1700 |
| C–Br | 500–600 | ~550 |
Mass Spectrometry (MS)
The molecular ion peak at m/z 233 (C₇H₉BrN₂O₂) confirms the molecular formula. Fragmentation patterns may include loss of COOH (–46) or Br (–80), yielding peaks at m/z 187 and 153, respectively.
Comparative Analysis with Related Pyrazole Carboxylates
This compound differs from simpler pyrazole carboxylates in substituent placement and electronic effects.
| Compound | Substituents | Key Differences |
|---|---|---|
| 1H-Pyrazole-5-carboxylic acid | H at N1, COOH at C5 | Lack of N-substitution; higher tautomerism |
| 4-Bromo-1-isopropyl-1H-pyrazole | Br at C4, isopropyl at N1 | Absence of COOH; distinct reactivity |
| 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid | CF₃ at C3, COOH at C5 | Electron-withdrawing CF₃ vs. Br; altered acidity |
The presence of both bromine and carboxylic acid groups creates a unique electronic profile, enhancing reactivity in nucleophilic substitution and acid-catalyzed reactions.
Properties
IUPAC Name |
4-bromo-2-propan-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-4(2)10-6(7(11)12)5(8)3-9-10/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSMFJOBNWPKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C4
The bromine atom undergoes substitution with nucleophiles under optimized conditions. The electron-withdrawing carboxylic acid group enhances ring activation, favoring ortho/para-directed substitution mechanisms.
Key Findings :
-
Reactions with amines yield pharmaceutically relevant intermediates for agrochemicals (e.g., anthranilamide insecticides) .
-
Thiourea derivatives exhibit enhanced bioactivity in antimicrobial screenings .
Carboxylic Acid Derivatization
The carboxyl group participates in esterification and amidation, enabling modular functionalization.
Esterification
Reagents : SOCl₂ (to form acid chloride), followed by alcohol (R-OH).
Conditions : Anhydrous solvent (e.g., CH₂Cl₂), RT, 2–4 h.
Amide Formation
Reagents : Carbodiimide coupling agents (e.g., EDCl, HOBt).
Conditions : DMF, RT, 12–24 h.
Mechanistic Note : Amidation proceeds via mixed anhydride intermediates with >75% yields in optimized protocols .
Reduction Reactions
The carboxylic acid group resists direct reduction, but ester derivatives are reduced to primary alcohols.
| Substrate | Reducing Agent | Conditions | Product |
|---|---|---|---|
| Methyl 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylate | LiAlH₄ | THF, 0°C to reflux | 5-(Hydroxymethyl)-4-bromo-1-(propan-2-yl)-1H-pyrazole |
| Ethyl 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylate | NaBH₄/I₂ | MeOH, RT, 6 h | 5-(Hydroxymethyl)-4-bromo-1-(propan-2-yl)-1H-pyrazole |
Limitation : Direct reduction of the carboxylic acid requires prior activation (e.g., esterification) due to poor reactivity with common hydrides.
Metal-Catalyzed Coupling Reactions
The bromine atom participates in cross-coupling reactions, enabling carbon–carbon bond formation.
| Reaction Type | Catalyst/Reagent | Conditions | Product |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, Na2CO3 | DME/H2O, 80°C, 12 h | 4-Aryl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | THF/Et3N, 60°C, 8 h | 4-Alkynyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |
Applications : Coupled products serve as intermediates in fluorescent probes and catalytic ligands .
Decarboxylation and Ring Modification
Thermal decarboxylation (180–200°C, toluene) eliminates CO₂, yielding 4-bromo-1-(propan-2-yl)-1H-pyrazole. Subsequent bromine displacement or ring functionalization (e.g., nitration) expands synthetic utility .
Scientific Research Applications
Medicinal Chemistry
The pyrazole moiety is known for its biological activity, making 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid a candidate for drug development. Its potential applications include:
- Anti-inflammatory Agents : Similar compounds have been investigated for their ability to inhibit inflammatory pathways.
- Anticancer Research : The structure may interact with specific protein targets involved in cancer progression, warranting further investigation into its therapeutic uses.
Agricultural Chemistry
In agricultural research, this compound can serve as an intermediate in the synthesis of agrochemicals:
- Herbicides and Fungicides : It may be utilized to develop new herbicides or fungicides that enhance crop yields by effectively controlling pests and diseases.
Materials Science
The compound's unique chemical structure allows for exploration in materials science:
- Polymer Development : It can be incorporated into polymer formulations to create materials with improved durability and resistance to environmental factors.
Biochemical Research
Research into enzyme interactions and metabolic pathways can benefit from the use of this compound:
- Biochemical Assays : It can be employed in assays to study the effects of pyrazole derivatives on enzyme activity and metabolic processes.
Future Research Directions
Given the preliminary insights into the potential applications of this compound, future research could focus on:
- Synthesis Optimization : Developing efficient synthetic routes to produce this compound in higher yields.
- Biological Activity Studies : Investigating its interactions with various biological targets to assess its therapeutic potential.
- Material Characterization : Evaluating its properties when used in polymer formulations or coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzymes by forming covalent bonds with active site residues or by acting as a competitive inhibitor. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Key structural analogues differ in substituent groups, halogen positions, or carboxylic acid orientation. These variations influence physicochemical properties and reactivity.
Physicochemical Properties
- Acidity: The carboxylic acid (pKa ~2.5 predicted for analogues) is more acidic than non-carboxylic derivatives, facilitating salt formation or coordination .
Key Research Findings
- Bioactivity : Derivatives like 3-(4-bromophenyl)-1-carbamothioylhydrazinyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid exhibit antimicrobial activity, attributed to the bromine-hydrazine-carboxylic acid pharmacophore .
- Agrochemical Use : Insecticidal activity is observed in compounds like 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, where the pyridine-pyrazole hybrid enhances target binding .
- Thermal Stability : Isopropyl-substituted pyrazoles show higher thermal stability (e.g., decomposition >300°C) compared to methyl analogues, making them suitable for high-temperature reactions .
Biological Activity
4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is CHBrNO, with a molecular weight of approximately 233.065 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research.
Chemical Structure and Properties
The structural features of this compound include:
- Bromine atom at the 4-position
- Isopropyl group at the 1-position
- Carboxylic acid group at the 5-position
These functional groups influence its reactivity and biological interactions, making it a subject of interest for various pharmacological applications .
Anticancer Activity
Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds within this class have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | A549 (lung cancer) | Data pending |
| Related pyrazole derivatives | MCF7 (breast cancer) | 3.79 |
| Related pyrazole derivatives | SF-268 (brain cancer) | 12.50 |
| Related pyrazole derivatives | NCI-H460 (lung cancer) | 42.30 |
These findings suggest that the compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes. In experimental models, certain pyrazole compounds have demonstrated comparable efficacy to established anti-inflammatory drugs such as indomethacin .
While specific mechanisms for this compound remain largely uncharacterized, it is hypothesized that the presence of the carboxylic acid group allows for interactions with biological targets such as enzymes or receptors. The nitrogen atoms in the pyrazole ring may also facilitate nucleophilic attacks in biochemical pathways, contributing to its biological effects .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole compounds similar to this compound:
- Antimicrobial Studies : Research has shown that related compounds exhibit antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. The effectiveness was assessed using standard antimicrobial susceptibility tests .
- Cytotoxicity Assays : In vitro assays have demonstrated that certain pyrazole derivatives induce cytotoxic effects in cancer cell lines, leading to significant reductions in cell viability at micromolar concentrations .
- Mechanistic Studies : Investigations into the mode of action reveal that some derivatives inhibit specific kinases involved in cancer progression, suggesting pathways through which these compounds exert their effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
